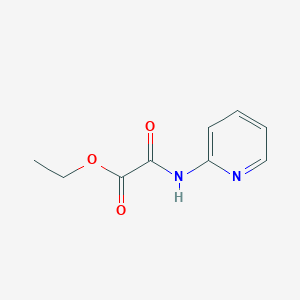
3-Hydroxy Imiquimod
Descripción general
Descripción
3-Hydroxy Imiquimod is a derivative of Imiquimod . Imiquimod is a medication that acts as an immune response modifier and is used to treat genital warts, superficial basal cell carcinoma, and actinic keratosis . The 3-Hydroxy variant of Imiquimod is often used in research .
Synthesis Analysis
Imiquimod and its analogues are synthesized from the imidazoquinoline family . The synthesis involves a series of reactions leading to the formation of three imiquimod analogues: the imidazo[1,2-a]quinoxalines, the imidazo[1,5-a]quinoxalines, and the pyrazolo[1,5-a]quinoxalines .
Molecular Structure Analysis
The molecular formula of Imiquimod is C14H16N4 . The 3D and 2D structural representation of molecular docking analysis revealed that hydrogen bonds were formed between the Imiquimod drug and the active sites of the TGF-β signaling targets residues .
Chemical Reactions Analysis
Imiquimod has been analyzed by different techniques including HPLC, spectrofluorometry, and ultraviolet-visible spectroscopy . The molecule was stable in all except oxidizing conditions where it degraded into a more polar molecule in a hydrogen peroxide (H2O2) concentration-dependent manner .
Aplicaciones Científicas De Investigación
Enhanced Skin Permeation and Retention
A study focused on improving the delivery of Imiquimod (IMQ) through the skin. It developed a nanomedicine-based topical formulation of IMQ using β-cyclodextrin-based nanosponges, demonstrating enhanced penetration properties and potential for controlled release in treating aberrant wounds (Argenziano et al., 2019).
Immunological Activation and Skin Disorders
Imiquimod is recognized as a cytokine inducer, primarily used for treating various skin disorders. It indirectly causes wart regression by inducing immune reactions and cytokine synthesis, making it effective in treating genital warts and other skin conditions (Dahl, 2002).
Development of Medical Hydrogels
Research on imiquimod-MEO2MA hydrogel film was conducted for keloid therapy, highlighting its physiochemical properties and potential in controlled drug release for skin cancer therapy (Lin, Kotsuchibashi, & Li, 2017).
Imiquimod in Mouse Models for Psoriasis Research
A study detailed the use of the imiquimod-induced model for acute skin inflammation in mice, commonly used in preclinical psoriasis studies. It emphasized the model's benefits and limitations, providing insights for psoriasis research (Hawkes, Gudjonsson, & Ward, 2017).
NLRP3 Inflammasome Activation
Research revealed that imiquimod activates the NLRP3 inflammasome in myeloid cells and induces apoptosis in cancer cells. This study explored the mechanism behind this activation, uncovering imiquimod's influence beyond its role as a TLR7 ligand (Groß et al., 2016).
Mucoadhesive Films for Oral Dysplasia
Imiquimod was utilized in developing mucoadhesive films as a noninvasive treatment for precancerous dysplastic lesions in the oral cavity. This approach demonstrated potential for localized, effective treatment of such conditions (Ramineni, Cunningham, Dziubla, & Puleo, 2013).
Ulcerative Colitis Treatment
A study investigated imiquimod's therapeutic effect on ulcerative colitis, an immune disorder. It highlighted imiquimod's regulation of immunity, demonstrating its potential for clinical application in treating this condition (Chen, Zhou, Yang, Chen, & Xiang, 2017).
Treatment of Cutaneous Leishmaniasis
Imiquimod was studied in combination with meglumine antimonate for treating cutaneous leishmaniasis resistant to standard treatments. This combination therapy showed promising results, opening avenues for treating drug-resistant cases (Arevalo, Ward, Miller, Meng, Najar, Alvarez, Matlashewski, & Llanos-Cuentas, 2001).
Imiquimod for Various Skin Disorders
A comprehensive review of clinical trials and reports highlighted imiquimod's broad immunomodulatory properties, showing its effectiveness in treating various skin disorders beyond its approved indications (Vender & Goldberg, 2005).
Mecanismo De Acción
Target of Action
3-Hydroxy Imiquimod, like its parent compound Imiquimod, primarily targets the Toll-like receptor 7 (TLR7) . TLR7 is a crucial component of the innate immune system, responsible for recognizing and responding to microbial pathogens .
Mode of Action
This compound acts as an agonist of TLR7 , triggering a cascade of immune responses .
Biochemical Pathways
Upon binding to TLR7, this compound activates various intracellular biochemical processes and signaling pathways . This activation leads to the production and secretion of pro-inflammatory cytokines, predominantly interferon (IFN)-α, tumor necrosis factor (TNF)-α, and interleukin (IL)-12 . These cytokines enhance both the innate and acquired arms of the immune system .
Pharmacokinetics
Like imiquimod, it is likely to be used topically, which would limit its systemic absorption and potential side effects .
Result of Action
The activation of immune responses by this compound leads to inflammatory cell infiltration within the field of drug application, followed by apoptosis of diseased tissue . This results in the elimination of the infectious agent or precancerous cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of microbial pathogens can trigger the TLR7 pathway, enhancing the compound’s efficacy . Additionally, the stability and action of this compound may be affected by factors such as pH, temperature, and the presence of other biological molecules in the environment .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-Hydroxy Imiquimod, like its parent compound Imiquimod, is known to interact with various enzymes, proteins, and other biomolecules. Imiquimod is known to interact with Toll-like receptor 7 (TLR7) and adenosine receptors . It also interacts with molecules that regulate the synthesis of cyclic adenosine monophosphate . It is likely that this compound shares similar interactions, but specific studies on this compound are currently limited.
Cellular Effects
Imiquimod, and by extension this compound, has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to induce the production of pro-inflammatory cytokines, leading to the activation of antigen-presenting cells and other components of innate immunity .
Molecular Mechanism
Imiquimod, its parent compound, is known to stimulate innate and acquired immune responses, leading to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Studies on Imiquimod have shown that it induces pro-inflammatory cytokines, chemokines, and other mediators leading to activation of antigen-presenting cells over time .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on Imiquimod has shown that it can induce psoriasis-like dermatitis in mice . This suggests that the effects of this compound may also vary with different dosages in animal models.
Metabolic Pathways
Imiquimod is known to be involved in the mevalonate pathway of isoprenoid biosynthesis . It is likely that this compound is involved in similar pathways.
Transport and Distribution
Imiquimod is known to be well-suited to penetrate the epidermal barrier due to its relatively small size and hydrophobicity , suggesting that this compound may have similar properties.
Subcellular Localization
Studies on the related compound, 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), have shown that it is localized within the endoplasmic reticulum and also within spherical, vesicular structures located in the cytoplasm . It is possible that this compound may have a similar subcellular localization.
Propiedades
IUPAC Name |
3-(4-aminoimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9(7-19)6-18-8-16-12-13(18)10-4-2-3-5-11(10)17-14(12)15/h2-5,8-9,19H,6-7H2,1H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRATYRRGCLIWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C1C3=CC=CC=C3N=C2N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
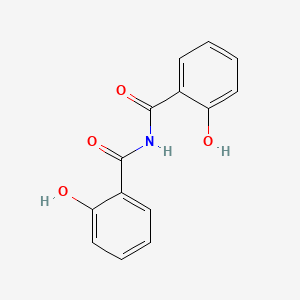
![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)
![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)

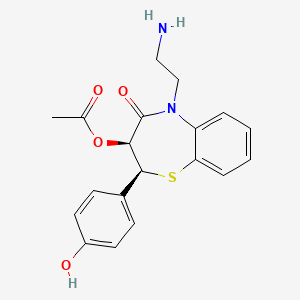
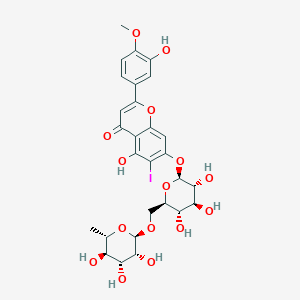
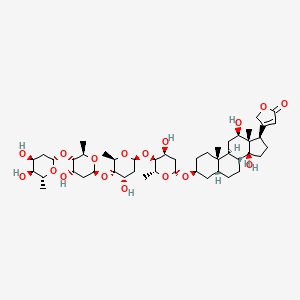


![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
